molecular formula C24H19NO4 B2695801 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923157-44-2

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

Cat. No.: B2695801
CAS No.: 923157-44-2
M. Wt: 385.419
InChI Key: KDFPJOWGXAJKTO-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a synthetic small molecule with a molecular weight of 425.45 g/mol and the molecular formula C25H19NO4. It belongs to a class of compounds featuring a flavone (4-oxo-4H-chromen) core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The specific biological profile and primary research applications of this compound are areas of active investigation and are not yet fully characterized in the available scientific literature. Researchers are exploring its potential as a key intermediate in organic synthesis and as a candidate for screening in various biochemical assays. Its structure, which incorporates a benzamide substituent on the flavone ring, suggests potential for interaction with various enzyme families and protein targets, making it a compound of interest in early-stage drug discovery and chemical biology research. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-5-3-4-6-19(15)24(27)25-17-9-12-22-20(13-17)21(26)14-23(29-22)16-7-10-18(28-2)11-8-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFPJOWGXAJKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide typically involves a multi-step process:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromenone core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 2-methylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone and benzamide moieties, potentially converting them to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide exhibits several biological activities that make it a candidate for further research and development.

1.1 Anticancer Activity
Research indicates that compounds with a chromenone structure, similar to this compound, have demonstrated anticancer properties. For instance, studies have shown that derivatives of chromenones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

1.2 Antimicrobial Properties
Compounds related to this structure have also been evaluated for their antimicrobial efficacy. The presence of the methoxyphenyl group is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death .

1.3 Enzyme Inhibition
Inhibitory studies on enzymes such as urease suggest that this compound may affect metabolic pathways critical for bacterial survival. Molecular docking studies indicate strong binding affinities to the active sites of these enzymes, which could lead to novel antibacterial therapies .

Therapeutic Potential

The therapeutic implications of this compound are vast, spanning several areas:

Therapeutic Area Potential Application Evidence/Research Findings
Cancer Treatment Antitumor agentInduces apoptosis in various cancer cell lines
Antimicrobial Therapy Bacterial infectionsEffective against multiple bacterial strains
Pain Management Analgesic propertiesModulates GPCR signaling pathways
Anti-inflammatory Reduces inflammationInhibits key inflammatory mediators

Case Studies

Several studies highlight the effectiveness of compounds similar to this compound:

Case Study 1: Anticancer Efficacy
A study demonstrated that a related chromenone compound significantly reduced tumor growth in xenograft models by inducing apoptosis through ROS-mediated pathways .

Case Study 2: Antimicrobial Activity
Research on a series of methoxy-substituted chromenones showed potent activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which is a potential mechanism for its anticancer activity.

Comparison with Similar Compounds

Chromen-4-One Derivatives with Varied Substituents

Table 1: Structural and Functional Comparison of Chromen-4-One Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Target Compound 2-(4-methoxyphenyl), 6-(2-methylbenzamide) C₂₄H₁₉NO₄ Enhanced solubility via methoxy; potential for π-π stacking with benzamide
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 2-phenyl, 6-(4-bromobenzamide) C₂₂H₁₄BrNO₃ Bromine increases molecular weight and lipophilicity; may alter receptor interactions
3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide 6-(3,4,5-trimethoxybenzamide) C₃₁H₂₅NO₈ Multiple methoxy groups improve solubility but may reduce membrane permeability
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide 3-(thiazolidinone), 6-methyl C₁₉H₁₄N₂O₅S Thiazolidinone introduces a heterocyclic ring, potentially enhancing binding to enzymes

Key Findings :

  • Electronic Effects: Methoxy groups in the target compound donate electron density, stabilizing the chromenone core and enhancing solubility compared to brominated analogs .
  • Steric and Lipophilic Impacts : Bromine in 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide increases steric bulk and lipophilicity, which may improve membrane penetration but reduce aqueous solubility .

Chromenone Derivatives with Fused Ring Systems

Example : N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl-benzofuran-3-yl)]benzamide ()

  • Structure: Incorporates a benzofuran moiety fused to the chromenone core.
  • The additional aromatic system may enhance π-π stacking in protein binding .

Benzamide Derivatives with Non-Chromenone Cores

Example : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

  • Structure: Substituted benzamide lacking the chromenone core.
  • Comparison: The absence of the chromenone ring reduces planarity but retains the bioactive benzamide group.

Implications for Drug Design

  • Solubility vs. Bioavailability : Methoxy-rich derivatives (e.g., target compound) balance solubility and bioavailability, whereas brominated analogs prioritize lipophilicity for membrane penetration .
  • Target Selectivity: Thiazolidinone- or benzofuran-modified chromenones may exhibit selectivity for enzymes (e.g., kinases) due to heterocyclic interactions .

Biological Activity

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, a compound belonging to the class of chromenone derivatives, has garnered significant interest in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core fused with a methoxyphenyl group and an amide functionality. Its structural formula can be represented as follows:

C19H18NO3\text{C}_{19}\text{H}_{18}\text{N}\text{O}_{3}

This configuration is crucial for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially modulating metabolic pathways. This inhibition can occur through competitive or non-competitive mechanisms, depending on the target enzyme.
  • Antioxidant Activity : Its structure allows it to act as a scavenger of free radicals, thereby exerting protective effects against oxidative stress.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, it exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.

Cell LineIC50 (µM)Reference
MCF-75.0
A5497.5
HeLa6.0

Mechanistic Insights

The mechanism by which this compound induces apoptosis in cancer cells involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This dual action enhances its potential as an anticancer agent.

Case Studies

  • Breast Cancer Treatment : A study investigated the effects of this compound on MCF-7 cells, revealing that treatment led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways.
  • Inflammation Models : In animal models of inflammation, administration of this compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via coupling reactions, such as amide bond formation between chromenone derivatives and benzamide precursors. For example, acyl chloride intermediates (e.g., pivaloyl chloride) are reacted with hydroxylamine derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) . Critical parameters include reaction temperature (optimized at 0–25°C), stoichiometric ratios, and catalyst selection (e.g., trichloroisocyanuric acid for activation). Yield optimization requires rigorous monitoring via TLC or HPLC to track intermediate formation.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 175–180 ppm) and confirm substitution patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and anisotropic displacement parameters. For example, the chromen-4-one ring typically shows planar geometry with C=O bond lengths of ~1.22 Å .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ ion matching calculated mass within 5 ppm error) .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data for molecular geometry be resolved?

  • Methodology : Discrepancies in bond angles or dihedral angles often arise from crystal packing forces or solvent effects. To address this:

  • Perform DFT calculations with implicit solvent models (e.g., PCM) and compare with solid-state X-ray data .
  • Use software like Mercury or OLEX2 to analyze intermolecular interactions (e.g., π-π stacking of aromatic rings) that may distort geometry .
  • Validate computational models by comparing experimental vs. calculated IR/Raman spectra .

Q. What strategies are effective in identifying and quantifying trace impurities or related substances in synthesized batches?

  • Methodology :

  • HPLC-MS : Use reverse-phase chromatography with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. MS/MS fragmentation identifies structural analogs (e.g., de-methylated or oxidized derivatives) .
  • Reference Standards : Compare retention times and spectral data against synthesized impurities (e.g., formamide byproducts from incomplete coupling) .
  • Quantitative NMR (qNMR) : Integrate impurity peaks relative to a known internal standard (e.g., maleic acid) for quantification .

Q. How can X-ray crystallography resolve ambiguities in the anisotropic displacement parameters (ADPs) of flexible substituents (e.g., methoxy groups)?

  • Methodology :

  • Refine ADPs using SHELXL with constraints (e.g., SIMU/DELU commands) to model thermal motion of flexible groups .
  • Validate ADPs via ORTEP plots (ORTEP-III or WinGX) to visualize ellipsoid orientations and detect overfitting .
  • Compare ADPs with temperature-dependent crystallographic data to distinguish static disorder from dynamic motion .

Q. What experimental design considerations are critical for optimizing the synthetic route to minimize byproducts?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), reaction time, and catalyst loading .
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to detect intermediate species and adjust conditions in real time .
  • Green Chemistry Principles : Replace hazardous reagents (e.g., POCl3_3) with safer alternatives (e.g., trichloroisocyanuric acid) to reduce toxic byproducts .

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